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  • Product: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
  • CAS: 61904-59-4

Core Science & Biosynthesis

Foundational

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide chemical structure and SMILES string

An In-Depth Technical Guide to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide: Structural Profiling, Synthesis, and Medicinal Applications Executive Summary In modern medicinal chemistry, the rational design of bioactive mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide: Structural Profiling, Synthesis, and Medicinal Applications

Executive Summary

In modern medicinal chemistry, the rational design of bioactive molecules heavily relies on versatile, functionalized building blocks. 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (also known as 4-isobutoxyphenylacetohydrazide; CAS: 61904-59-4) is a highly reactive intermediate characterized by its terminal nucleophilic hydrazide moiety and a lipophilic isobutoxy-substituted phenyl ring. This whitepaper provides a comprehensive technical breakdown of its chemical structure, SMILES string, physicochemical properties, and validated synthetic protocols. As a Senior Application Scientist, I have structured this guide to not only detail the how of its synthesis and application but also the why—elucidating the thermodynamic and kinetic rationales behind standard laboratory workflows.

Structural and Physicochemical Profiling

The utility of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide stems from its bifunctional nature. The molecule is composed of a para-substituted aromatic system where the electron-donating isobutoxy group modulates lipophilicity, and the acetohydrazide group serves as a reactive handle for cyclization or condensation.

SMILES String and Structural Notation

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: CC(C)COc1ccc(CC(=O)NN)cc1 [1]

Mechanistic Breakdown of the SMILES:

  • CC(C)CO : The 2-methylpropoxy (isobutoxy) group. This bulky, branched ether linkage increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability—a critical factor in drug design reminiscent of NSAID pharmacophores like ibuprofen.

  • c1ccc(...)cc1 : The central para-substituted benzene ring, providing a rigid planar scaffold that dictates the spatial orientation of the pharmacophores.

  • CC(=O)NN : The acetohydrazide moiety. The terminal nitrogen (-NH2) is highly nucleophilic due to the adjacent nitrogen atom (the alpha-effect), making it an ideal precursor for forming Schiff bases (hydrazones) or heterocyclic rings (e.g., oxadiazoles, triazoles).

Physicochemical Properties

Understanding the physicochemical parameters is essential for predicting the compound's behavior in both synthetic reactions and biological systems.

PropertyValueClinical/Synthetic Significance
Molecular Formula C12H18N2O2Baseline for stoichiometric calculations and MS identification.
Molecular Weight 222.28 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 2 (from -NH-NH2)Facilitates target protein binding and solubility in polar solvents.
Hydrogen Bond Acceptors 3 (Ether O, Carbonyl O, Amine N)Enhances interaction with kinase/receptor active sites.
Rotatable Bonds 6Provides sufficient conformational flexibility for induced-fit binding.

Experimental Workflow: Synthesis and Validation

Direct conversion of a carboxylic acid to a hydrazide is thermodynamically unfavorable due to the formation of a stable unreactive salt. Therefore, the standard and most efficient synthetic route involves a two-step process: Fischer esterification followed by hydrazinolysis[2][3].

Rationale for the Two-Step Pathway
  • Esterification: Converting the starting 4-isobutoxyphenylacetic acid to an ethyl ester activates the carbonyl carbon. The ethoxy group is a superior leaving group compared to the hydroxyl group of the native acid.

  • Hydrazinolysis: Hydrazine hydrate is a potent nucleophile. Refluxing the ester with hydrazine in a polar protic solvent (ethanol) drives the nucleophilic acyl substitution forward. Ethanol is chosen because it solubilizes the ester starting material, but as the reaction progresses, the more polar hydrazide product often precipitates out upon cooling, driving the equilibrium and simplifying purification[4].

Step-by-Step Synthetic Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC) and specific stoichiometric ratios are critical for yield optimization.

Step 1: Synthesis of Ethyl 2-(4-isobutoxyphenyl)acetate

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 50 mmol of 4-isobutoxyphenylacetic acid in 100 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of concentrated sulfuric acid (H2SO4) dropwise as an acid catalyst. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reaction: Reflux the mixture at 80°C for 6-8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to remove unreacted acid, extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate to yield the crude ester.

Step 2: Hydrazinolysis to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

  • Setup: Dissolve the crude ethyl ester (~45 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Addition: Slowly add 90 mmol (2.0 equivalents) of 85% hydrazine hydrate (NH2NH2·H2O). Causality: An excess of hydrazine is required to prevent the formation of symmetrical diacylhydrazines (dimers).

  • Reaction: Reflux the mixture at 85°C for 4-6 hours.

  • Crystallization: Concentrate the solvent to half its volume and cool the flask in an ice-water bath. The target acetohydrazide will precipitate as a white to off-white solid[4].

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from an ethanol/water mixture to obtain the pure 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide.

SynthesisPathway Acid 4-Isobutoxyphenylacetic Acid Ester Ethyl 4-Isobutoxyphenylacetate Acid->Ester EtOH, conc. H2SO4 Reflux, 8h Hydrazide 2-[4-(2-Methylpropoxy)phenyl] acetohydrazide Ester->Hydrazide NH2NH2·H2O, EtOH Reflux, 6h

Caption: Two-step synthetic pathway from carboxylic acid to acetohydrazide via esterification.

Downstream Applications in Drug Discovery

The primary value of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide lies in its ability to act as a precursor for diverse heterocyclic scaffolds, which are heavily utilized in antimicrobial, anti-inflammatory, and anticancer drug discovery[5][6].

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are bioisosteres for amides and esters, offering improved metabolic stability while maintaining hydrogen-bonding capabilities.

Standard Cyclization Protocol:

  • Condensation: The acetohydrazide is reacted with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to form a hydrazone intermediate[6].

  • Oxidative Cyclization: The isolated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidative cyclizing agent such as Iodine/K2CO3 or Chloramine-T. Alternatively, reacting the initial hydrazide with an acyl chloride followed by dehydration with Phosphorus oxychloride (POCl3) yields the 2,5-disubstituted 1,3,4-oxadiazole[6]. Causality: POCl3 acts as both a solvent and a potent dehydrating agent, facilitating the elimination of water necessary for ring closure.

CyclizationPathway Hydrazide Acetohydrazide Precursor Hydrazone Hydrazone Intermediate (Schiff Base) Hydrazide->Hydrazone Ar-CHO, AcOH (cat.) Ethanol, Reflux Triazole 1,2,4-Triazole Derivative Hydrazide->Triazole Isothiocyanates, Base followed by NaOH reflux Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazone->Oxadiazole I2, K2CO3 (Oxidative Cyclization)

Caption: Divergent downstream synthesis of bioactive heterocycles from the acetohydrazide.

Conclusion

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is a highly valuable synthon in medicinal chemistry. Its synthesis via the esterification-hydrazinolysis route is robust, scalable, and thermodynamically sound. By leveraging the nucleophilicity of the hydrazide moiety, researchers can rapidly generate libraries of oxadiazoles, triazoles, and hydrazones, utilizing the lipophilic isobutoxy group to fine-tune the pharmacokinetic profiles of the resulting drug candidates.

References

  • 2-Acetylhydrazono-2-phenylacetohydrazide Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives Source: Semantic Scholar URL:[Link]

  • Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives Source: RSC Publishing URL:[Link]

  • A Review on Hydrazone, the fascinating field of investigation in medicinal chemistry Source: Asian Journal of Research in Chemistry URL:[Link]

Sources

Exploratory

A Guide to the Molecular Weight and Exact Mass of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. For a molecule such as 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, two such critical parameters are its molecular weight and exact mass. This guide provides a detailed exploration of these properties, outlining their theoretical basis, calculation, and experimental determination, with a focus on the practical application of this knowledge in a scientific setting.

The Significance of Molecular Weight and Exact Mass in Drug Development

At the outset of any drug discovery program, the confirmation of a newly synthesized compound's identity and purity is a foundational step. Molecular weight and exact mass are key identifiers that serve this purpose.

  • Molecular Weight (or Molar Mass) represents the sum of the average atomic masses of all atoms in a molecule. It is a weighted average based on the natural abundance of the isotopes of each element. This value is crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in various analytical techniques.

  • Exact Mass (or Monoisotopic Mass) is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule.[1] Unlike molecular weight, it is a single, precise value and is a key parameter determined by high-resolution mass spectrometry. In drug metabolism studies, for instance, the exact mass of a metabolite can provide crucial clues to its elemental composition, aiding in its identification.

A clear understanding and accurate determination of these two values are therefore indispensable for regulatory submissions, patent applications, and for ensuring the reproducibility of scientific findings.

Theoretical Calculation

The molecular formula for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is C₁₂H₁₈N₂O₂. Based on this, we can calculate its molecular weight and exact mass.

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula.[2]

ElementNumber of AtomsStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1212.011144.132
Hydrogen (H)181.00818.144
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 222.288

Thus, the molecular weight of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is approximately 222.29 g/mol .

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.[1]

ElementNumber of AtomsMass of Most Abundant Isotope (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)181.00782518.140850
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)215.99491531.989830
Total 222.136828

Therefore, the exact mass of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is 222.13683 Da .

Experimental Determination by High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the definitive technique for accurately determining the exact mass of a small molecule like 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide.

The principle of mass spectrometry involves the ionization of the analyte, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess the high resolving power necessary to distinguish between ions with very similar masses, enabling the determination of the exact mass with a high degree of accuracy and confidence.

Experimental Protocol

The following is a generalized protocol for the determination of the exact mass of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide using HRMS.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (typically <1 mg).

    • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL. The choice of solvent is critical to ensure the complete dissolution of the analyte and compatibility with the ionization source of the mass spectrometer.

  • Instrument Setup and Calibration:

    • The HRMS instrument should be calibrated using a standard calibration mixture appropriate for the mass range of interest. This ensures the accuracy of the mass measurement.

    • Set up the instrument with an appropriate ionization source. For a hydrazide compound, electrospray ionization (ESI) in positive ion mode is often a good starting point, as the hydrazide moiety can be readily protonated.

  • Sample Infusion and Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range. For this compound, a range of m/z 100-500 would be appropriate to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([C₁₂H₁₈N₂O₂ + H]⁺), which would have an expected m/z of 223.14410.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated species. The difference, expressed in parts-per-million (ppm), should ideally be less than 5 ppm for confident identification.

Workflow for HRMS Analysis

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_result Result weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve <1 mg infuse Infuse Sample dissolve->infuse calibrate Calibrate HRMS setup_ion_source Set Up Ion Source calibrate->setup_ion_source Standard Mixture setup_ion_source->infuse acquire Acquire Spectrum infuse->acquire Constant Flow analyze Analyze Data acquire->analyze m/z Spectrum confirm Confirm Exact Mass analyze->confirm < 5 ppm error

Caption: Workflow for the determination of the exact mass of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide by HRMS.

Conclusion

The molecular weight and exact mass of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide are fundamental properties that are essential for its chemical characterization and for its progression through the drug development pipeline. While theoretical calculations provide a solid foundation, experimental determination using high-resolution mass spectrometry is the gold standard for confirming the identity and purity of this and other novel chemical entities. A thorough understanding and application of these principles are hallmarks of scientific rigor in the pharmaceutical sciences.

References

  • PubChem. 2-(4-Methylphenoxy)acetohydrazide. [Link]

  • Biological Magnetic Resonance Bank. Molecular Mass Calculator. [Link]

  • PubChem. 2-(4-Methoxyphenyl)acetohydrazide. [Link]

  • PubChem. CID 5356813. [Link]

  • Fun, H.-K., Quah, C. K., Malladi, S., Vijesh, A. M., & Isloor, A. M. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]

  • National Institute of Standards and Technology. Cyclohexylidenecyclohexane. [Link]

  • Praveen, A. S., Jasinski, J. P., Narayana, B., & Yathirajan, H. S. (2012). 2-(4-Methylphenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3467. [Link]

  • PubChem. 2-(4-Hydroxyphenyl)acetohydrazide. [Link]

  • Wikipedia. Monoisotopic mass. [Link]

  • PubChemLite. 2-(4-methylphenoxy)-n'-(3-phenyl-2-propenylidene)acetohydrazide. [Link]

  • NextSDS. 2-(2-phenylphenoxy)acetohydrazide — Chemical Substance Information. [Link]

  • Laboratory Notes. Dodecane [C12H26] Molecular Weight Calculation. [Link]

  • PubChem. N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. [Link]

  • PubChem. 2-(Thiophen-2-yl)acetohydrazide. [Link]

  • PubChem. CID 139272219. [Link]

  • PubChem. CID 85968541. [Link]

  • ChemCalc. ChemCalc: molecular formula information. [Link]

  • ChemCalc. Find molecular formula from a monoisotopic mass. [Link]

  • ChemCalc. Molecular formula from monoisotopic mass. [Link]

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Foundational

Whitepaper: Thermal Properties of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide: A Methodical Approach to Determining Melting Point and Thermal Stability

An In-depth Technical Guide Abstract: The thermal behavior of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly influencing manufacturing processes, formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The thermal behavior of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly influencing manufacturing processes, formulation strategies, and product shelf-life. This guide provides a comprehensive technical overview of the methodologies required to characterize the melting point and thermal stability of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, a hydrazide derivative of potential interest in medicinal chemistry. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causality behind experimental choices. The focus is on establishing a robust, self-validating system for data generation and interpretation, empowering researchers to confidently assess these critical quality attributes.

Introduction: The Criticality of Thermal Analysis in Drug Development

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, serving as versatile synthons for various heterocyclic rings and often exhibiting a broad spectrum of biological activities.[1] The specific compound, 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, as an acetohydrazide derivative, belongs to a family of molecules recognized for their potential therapeutic applications.[2][3]

The journey from a promising molecule to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermal stability and melting point are paramount.[4] The melting point is a fundamental indicator of a crystalline solid's purity and identity, while thermal stability defines the temperature threshold beyond which the compound begins to degrade.[5] This information is not merely academic; it governs critical decisions in:

  • Process Chemistry: Defining safe temperature limits for synthesis, purification, and drying.

  • Formulation Development: Selecting suitable excipients and manufacturing techniques (e.g., hot-melt extrusion) that will not induce degradation.

  • Stability Studies: Predicting long-term stability and establishing appropriate storage conditions for the final drug product.[4]

This document serves as a practical guide for researchers, scientists, and drug development professionals, outlining the authoritative methodologies for determining these properties for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Analytical Strategy: A Two-Pillar Approach

To build a complete thermal profile of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, we employ a dual-technique strategy. DSC is used to probe thermal transitions like melting, while TGA provides a direct measure of mass loss associated with decomposition.[6][7] Together, these methods offer a comprehensive and indispensable characterization of the material's behavior as a function of temperature.[6]

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] For a crystalline solid, melting is an endothermic event, appearing as a distinct peak on the DSC thermogram, providing a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus).[9]

Causality of Experimental Design

The choice of experimental parameters is critical for obtaining accurate and reproducible data.

  • Heating Rate: A rate of 10 °C/min is standard for pharmaceutical compounds. Slower rates can offer better resolution of thermal events, while faster rates can increase sensitivity but may cause a slight upward shift in the observed transition temperature.

  • Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to prevent oxidative degradation of the sample during heating, ensuring that the observed thermal events are inherent to the compound itself and not artifacts of a reaction with air.[8]

  • Sample Pan: Aluminum pans are typically used for their good thermal conductivity and inertness. A pierced or crimped lid allows for the release of any potential off-gassing without contaminating the instrument.

Detailed Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. Pierce the lid to allow for the escape of any volatiles.

  • Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and the integrated peak area (enthalpy of fusion).

Data Visualization and Interpretation

The DSC workflow is a systematic process from sample preparation to data analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Crimp and Pierce Lid B->C D Load Sample & Reference C->D E Set Thermal Method (Heat at 10°C/min under N2) D->E F Initiate DSC Scan E->F G Generate Heat Flow vs. Temperature Thermogram F->G H Integrate Endotherm Peak G->H I Determine Onset, Tₘ, ΔHfus H->I

Caption: DSC Experimental Workflow for Melting Point Determination.

A sharp, single endotherm is indicative of a pure, crystalline material. For a related compound, 2-(4-methylphenoxy)acetohydrazide, a melting point of 411-413 K (138-140 °C) has been reported.[1] We would anticipate a similarly sharp melting endotherm for the title compound.

Table 1: Representative DSC Data for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Parameter Description Expected Value
Onset Temperature The temperature at which melting begins. e.g., 145.2 °C
Melting Point (Tₘ) The temperature at the peak of the endotherm. e.g., 148.5 °C
Enthalpy of Fusion (ΔHfus) The energy required to melt the sample (J/g). e.g., 125.4 J/g

Note: The values presented are hypothetical and serve as an illustrative example of typical results.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability of a material by measuring its mass as a function of temperature or time in a controlled atmosphere.[5] A mass loss event on the TGA curve indicates degradation, decomposition, or the loss of volatiles.[6]

Causality of Experimental Design
  • Heating Rate: As with DSC, a 10 °C/min heating rate provides a good balance between resolution and experimental time.

  • Inert Atmosphere (Nitrogen): A nitrogen purge is critical to study the inherent thermal decomposition of the molecule, preventing oxidative processes that would occur in air and complicate the interpretation of the resulting data.[10]

  • Temperature Range: The scan range must extend to a temperature high enough to ensure the entire decomposition process is captured, typically up to 600 °C for organic molecules.

Detailed Experimental Protocol: TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) as per the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide into a tared TGA pan (platinum or ceramic).

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting TGA curve (Weight % vs. Temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition (Td).

Data Visualization and Interpretation

The TGA workflow ensures a precise measurement of mass loss upon heating.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_run_tga Instrument Run cluster_analysis_tga Data Analysis A Weigh 5-10 mg of Sample B Place in Tared TGA Pan A->B C Load Sample onto Balance B->C D Set Thermal Method (Heat at 10°C/min under N2) E Initiate TGA Scan F Generate Weight % vs. Temperature Curve E->F G Calculate 1st Derivative (DTG) F->G H Determine Onset of Decomposition (Td) G->H

Caption: TGA Experimental Workflow for Thermal Stability Assessment.

The TGA thermogram will show a stable baseline (no mass loss) until the temperature reaches the point of decomposition, at which a sharp drop in mass will occur. The onset of this mass loss is taken as the decomposition temperature (Td). For many hydrazide derivatives, decomposition occurs at elevated temperatures, often above 200 °C. When heated to decomposition, acetohydrazide itself emits toxic fumes of nitrogen oxides (NOx).[2]

Table 2: Representative TGA Data for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Parameter Description Expected Value
Onset of Decomposition (Td) The temperature at which significant mass loss begins. e.g., 215 °C
Mass Loss (Step 1) The percentage of mass lost in the primary decomposition event. e.g., 75%
Residual Mass @ 600 °C The percentage of mass remaining at the end of the experiment. e.g., < 5%

Note: The values presented are hypothetical and serve as an illustrative example of typical results.

Synthesis of Findings and Implications

By combining the results from DSC and TGA, a comprehensive thermal profile is established. The DSC data provides a sharp melting point, a key identifier and purity check. The TGA data defines the upper-temperature limit for the compound's stability. For 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, this synthesized data would indicate that the material is a stable crystalline solid up to its melting point and remains thermally stable to a temperature significantly higher than that typically encountered during pharmaceutical processing and storage. This knowledge is crucial for de-risking the development process and ensuring the final product's quality and safety.

Conclusion

The systematic evaluation of melting point and thermal stability using DSC and TGA is a non-negotiable step in the characterization of new chemical entities like 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. The protocols and interpretive guidance provided in this whitepaper establish a robust framework for generating high-quality, reliable data. This information directly supports informed decision-making in process development, formulation, and stability assessment, ultimately accelerating the path from discovery to clinical application.

References

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • ResearchGate. (n.d.). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes.
  • ResearchGate. (n.d.). TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min −1.
  • ResearchGate. (n.d.). TGA/ DrTGA (derivative thermogravimetry analysis) diagrams of the Fe(III) complex (1).
  • ResearchGate. (n.d.). Calorimetric behaviors of N2H4 by DSC and superCRC | Request PDF.
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  • Fun, H.-K., Quah, C. K., Malladi, S., Vijesh, A. M., & Isloor, A. M. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide — Chemical Substance Information.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.
  • ResearchGate. (n.d.). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry.
  • R Discovery. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities.
  • Guidechem. (n.d.). acetohydrazide 1068-57-1 wiki.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
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  • Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.

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Exploratory

Preliminary In Vitro Toxicity Profile of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide: A Technical Guide

Introduction: Establishing a Safety Foundation for a Novel Candidate The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety and effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Establishing a Safety Foundation for a Novel Candidate

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety and efficacy.[1] For 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, a compound with a phenoxyacetohydrazide core that suggests potential biological activity, a preliminary in vitro toxicity profile is the critical first step in its preclinical assessment.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a foundational in vitro toxicity assessment of this and similar novel compounds. Our approach is rooted in established methodologies that ensure scientific integrity and generate robust, interpretable data. Cytotoxicity assays are fundamental in this process, offering insights into how a substance affects cell viability, proliferation, and death, which is crucial for drug development and toxicological risk assessment.[1][4][5]

This document will detail the experimental logic, step-by-step protocols, and data interpretation for a panel of in vitro assays designed to probe for cytotoxicity, genotoxicity, and key mechanisms of toxicity. By adhering to these well-validated methods, researchers can build a strong, data-driven foundation for further development of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide.

Part 1: Assessment of General Cytotoxicity

The initial evaluation of a compound's toxicity involves assessing its general effect on cell viability. This is typically achieved through assays that measure metabolic activity or membrane integrity.

MTT Assay: Gauging Metabolic Competence

The MTT assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[6][7] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.

The choice of the MTT assay is based on its high throughput, sensitivity, and its ability to provide a quantitative measure of a compound's effect on cellular metabolism. A dose-dependent decrease in formazan production would suggest that 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide may be impairing mitochondrial function or inducing cell death.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver carcinoma cell line, often used in toxicology studies) in a 96-well plate at a pre-determined optimal density and allow for attachment overnight.

  • Compound Treatment: Prepare serial dilutions of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide in culture medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing. It quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[10][11][12] This assay is often used in conjunction with the MTT assay to differentiate between cytotoxic mechanisms.

An increase in extracellular LDH activity indicates a loss of cell membrane integrity. This provides a direct measure of cytotoxicity and complements the metabolic data from the MTT assay. For instance, a compound could be metabolically inhibitory without causing immediate membrane rupture.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[11]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]

  • Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength (typically around 490 nm).[11]

Data Presentation: Cytotoxicity Profile

The results from the MTT and LDH assays should be presented as dose-response curves, and the half-maximal inhibitory concentration (IC50) values should be calculated.

AssayCell LineExposure Time (hours)IC50 (µM)
MTTHepG224Hypothetical Value
MTTHepG248Hypothetical Value
LDHHepG224Hypothetical Value
LDHHepG248Hypothetical Value

Table 1: Hypothetical cytotoxicity data for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide.

Part 2: Evaluation of Genotoxic Potential

Genotoxicity assessment is a critical component of safety pharmacology, as DNA damage can lead to mutations and potentially cancer.[13] The following assays are recommended to evaluate the genotoxic potential of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide in accordance with international guidelines.[14][15][16]

Ames Test: Bacterial Reverse Mutation Assay

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium.[13][17] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain their ability to synthesize histidine and form colonies.[13][18]

A positive Ames test indicates that the compound is a mutagen, which is a strong indicator of potential carcinogenicity. The inclusion of a metabolic activation system (S9 fraction from rat liver) mimics mammalian metabolism and can identify compounds that become mutagenic after metabolic processing.[17][18]

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[17]

  • Treatment: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.[18]

  • Plating: Add the mixture to a molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.[17] The limited histidine allows for a few cell divisions, which is necessary for the mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[19]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[20][21] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[22]

This assay provides a comprehensive assessment of chromosomal damage in mammalian cells. A positive result in the micronucleus test is a significant indicator of genotoxic potential. The assay can be performed in various cell types, including human peripheral blood lymphocytes or established cell lines like CHO or TK6.[23]

  • Cell Culture and Treatment: Culture the chosen mammalian cells and treat them with various concentrations of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, with and without S9 metabolic activation.[23]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[20][24]

  • Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).[21][23]

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., at least 2000 cells per concentration).[20]

Part 3: Mechanistic Toxicity Assessment

Understanding the potential mechanisms of toxicity can provide valuable insights into a compound's safety profile and guide further development. The following assays investigate two common mechanisms of drug-induced toxicity: oxidative stress and mitochondrial dysfunction.

Reactive Oxygen Species (ROS) Assay

Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids.[25] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, a common mechanism of drug-induced toxicity.

This assay determines if 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide induces the production of ROS in cells. A positive result would suggest that oxidative stress may be a contributing factor to any observed cytotoxicity.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat them with the test compound.

  • Probe Loading: Load the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[25] Inside the cell, esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[25]

  • Incubation: Incubate the cells with the probe for a specified time at 37°C, protected from light.[25]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[25]

Mitochondrial Membrane Potential (MMP) Assay

The mitochondrial membrane potential (MMP) is crucial for ATP production and is a key indicator of mitochondrial health. A collapse of the MMP is an early event in apoptosis.

This assay assesses the impact of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide on mitochondrial function. A decrease in MMP would suggest that the compound may be inducing mitochondrial-mediated apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells as in the previous assays.

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to MMP, such as JC-1 or Rhodamine 123.[26][27] JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high MMP and exists as green fluorescent monomers in the cytoplasm of cells with low MMP.[26]

  • Incubation: Incubate the cells with the dye according to the manufacturer's protocol.[26]

  • Fluorescence Measurement: Measure the fluorescence of both the red aggregates and green monomers using a fluorescence microplate reader.[26] The ratio of red to green fluorescence is used to quantify the change in MMP.

Visualizing the Experimental Approach

A clear understanding of the experimental workflow is essential for successful execution.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Genotoxicity Genotoxicity Assessment cluster_Mechanistic Mechanistic Assessment MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) Ames Ames Test (Bacterial Mutagenesis) Micronucleus In Vitro Micronucleus (Chromosomal Damage) ROS ROS Assay (Oxidative Stress) MMP MMP Assay (Mitochondrial Health) Compound 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide Compound->MTT Compound->LDH Compound->Ames Compound->Micronucleus Compound->ROS Compound->MMP

A diagram illustrating the panel of in vitro assays for toxicity profiling.

Interpreting the Data: Building a Coherent Toxicity Profile

The data generated from this panel of assays should be synthesized to create a comprehensive preliminary toxicity profile. For example, if 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide shows a low IC50 in the MTT assay, an increase in ROS production, and a decrease in MMP, this would suggest a mechanism of toxicity involving mitochondrial dysfunction and oxidative stress. Conversely, a positive LDH assay with minimal changes in mitochondrial parameters might indicate a primary effect on the cell membrane. Negative results in the Ames and micronucleus assays would provide initial evidence of a lack of genotoxic potential.

Conclusion: A Data-Driven Path Forward

This technical guide outlines a robust and scientifically sound approach for establishing the preliminary in vitro toxicity profile of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. By systematically evaluating its effects on cell viability, genetic material, and key cellular functions, researchers can make informed decisions about the future development of this compound. The integration of multiple endpoints provides a more complete picture of its potential liabilities and helps to de-risk the drug discovery process at an early stage.

References

  • (n.d.). ROS Assay Kit Protocol.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • (n.d.). MTT Assay Protocol.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • (2024, October 14). The Ames Test.
  • (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Retrieved from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • JaCVAM. (2013, May 17). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS.
  • EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
  • (2025, July 1). From OECD guidelines to innovation: the future of genotoxicity testing.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Ovid. (2014, November). Revision of OECD guidelines for genotoxicity:.... Mutagenesis, 29(6), 517.
  • (2021, January 5).
  • (n.d.).
  • (n.d.). Mitochondrial Membrane Potential Assay. PMC - NIH.
  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Benchchem. (n.d.). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • OECD. (2017, August 22). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
  • ISS. (2021, July 27). OECD Test Guidelines for Genetic Toxicology.
  • (n.d.). Mitochondrial Membrane Potential Detection Kit.
  • (n.d.). Rhodamine 123 mitochondrial membrane potential assay kit.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.
  • (2025, September 26).
  • (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • (2026, February 9). (PDF) Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Executive Summary The compound 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS No.: 61904-59-4, Molecular Weight: 222.28 g/mol ) is a critical chemical building block utilized in pharmaceutical synthesis[1]. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS No.: 61904-59-4, Molecular Weight: 222.28 g/mol ) is a critical chemical building block utilized in pharmaceutical synthesis[1]. Structurally, it features a hydrophobic isobutoxyphenyl head and a polar, weakly basic acetohydrazide tail. This dual nature presents unique chromatographic challenges, primarily regarding peak symmetry and retention stability.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method with UV detection. Designed for researchers and drug development professionals, this protocol emphasizes the mechanistic causality behind column selection and mobile phase optimization, ensuring high scientific integrity and reproducibility.

Chemical Profiling & Chromatographic Rationale

Developing an analytical method requires understanding the analyte's physicochemical behavior to preemptively solve chromatographic issues.

The Silanol Challenge: In reversed-phase HPLC, hydrazide derivatives are notorious for exhibiting poor peak symmetry. Because hydrazides contain weakly basic nitrogen atoms, they are highly susceptible to secondary electrostatic interactions with residual silanol groups on the silica stationary phase, which manifests as severe peak tailing[2].

Mechanistic Solution (Causality): The pKa of isolated silanol groups on standard silica supports is approximately 4.5–4.7. If the mobile phase pH approaches or exceeds this range, the silanols ionize into negatively charged species (SiO⁻), which act as cation-exchange sites for the basic hydrazide[3]. To completely suppress this detrimental interaction, two strategic choices must be made:

  • Stationary Phase: Utilize a highly deactivated, fully end-capped C18 column to physically block access to residual silanols.

  • Mobile Phase pH: Maintain the mobile phase pH strictly below 3.0 (e.g., using 0.1% Trifluoroacetic acid). This forces the silanols into a neutral, protonated state (SiOH), shutting down the electrostatic interaction and allowing the analyte to separate purely based on the hydrophobic partitioning of its 4-(2-methylpropoxy)phenyl moiety[3].

MethodDev A 1. Analyte Profiling (pKa & LogP) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH < 3.0) B->C D 4. Detector Tuning (UV at 225 nm) C->D E 5. Method Validation (ICH Q2(R2)) D->E

Workflow for HPLC method development of hydrazide derivatives.

Experimental Protocol

This protocol is engineered to be a self-validating system. By strictly adhering to the System Suitability Testing (SST) criteria, analysts can verify the method's fitness before sample analysis.

Reagents and Materials
  • Analyte: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide reference standard (≥99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Instrumentation
  • HPLC system equipped with a Quaternary/Binary Pump, Vacuum Degasser, Thermostatted Autosampler, Column Oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Isocratic at 45% A / 55% B. (Note: Isocratic elution is preferred here for baseline stability and simplicity, given the single target analyte).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostatic control is critical to maintain constant mobile phase viscosity and reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm (Optimal absorbance for the alkoxy-substituted phenyl chromophore).

Standard and Sample Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard (50 µg/mL) in five replicates. The system is validated for use only if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and mobile phase consistency.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column efficiency and proper packing integrity.

Mechanistic Visualization: The Role of pH

The diagram below illustrates the exact causality of the peak tailing phenomenon and how the optimized protocol resolves it.

SilanolMechanism cluster_0 pH > 4.0 (Sub-optimal) cluster_1 pH < 3.0 (Optimized) N1 Ionized Silanols (SiO⁻) N3 Electrostatic Interaction (Peak Tailing) N1->N3 N2 Hydrazide Analyte (Basic) N2->N3 N4 Protonated Silanols (SiOH) N6 Hydrophobic Partitioning (Sharp Peaks) N4->N6 N5 Protonated Hydrazide (Cationic) N5->N6

Effect of mobile phase pH on silanol interactions and peak shape.

Method Validation Summary

To ensure the method is fit for its intended purpose, validation must be executed in strict accordance with the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [4]. The table below summarizes the expected quantitative validation parameters for this specific protocol.

Validation ParameterICH Q2(R2) RequirementExpected Protocol Results
Linearity Range Minimum 5 concentrations5.0 µg/mL to 100.0 µg/mL
Correlation Coefficient ( R2 ) Evaluate response relationship≥ 0.999
Repeatability (Intra-day Precision) Minimum 6 replicates at 100%%RSD ≤ 1.5%
Intermediate Precision (Inter-day) Different days/analysts%RSD ≤ 2.0%
Accuracy (Recovery) 3 concentrations (50%, 100%, 150%)98.0% – 102.0%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10~1.5 µg/mL

References

  • Building Blocks P8862 | EvitaChem: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide | Source: EvitaChem | URL: 1

  • Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: 4

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: 2

  • Top 10 HPLC Column Myths | Source: LCGC International | URL: 3

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Introduction 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is a molecule of interest in medicinal chemistry and drug development, belonging to the hydrazide class of compounds. Hydrazides are known precursors in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is a molecule of interest in medicinal chemistry and drug development, belonging to the hydrazide class of compounds. Hydrazides are known precursors in the synthesis of various heterocyclic systems and exhibit a range of biological activities.[1][2] Accurate structural elucidation is a critical step in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[3] This application note provides a detailed protocol for the characterization of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide using one-dimensional ¹H and ¹³C NMR spectroscopy.

Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The two most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).

The key parameters obtained from an NMR spectrum that aid in structure determination are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the nucleus.[4] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[5]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[4]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is due to the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The 'n+1' rule is often applicable, where 'n' is the number of equivalent neighboring protons.[6]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

By analyzing these parameters, a complete picture of the molecular structure can be constructed.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol outlines the standard procedure for preparing a sample of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide for both ¹H and ¹³C NMR analysis.

Materials:

  • 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (5-25 mg for ¹H, 50-100 mg for ¹³C)[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes[8][9]

  • Pasteur pipette and glass wool

  • Small vial for dissolution

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh the appropriate amount of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[8] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10]

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to confirm the absence of any solid particles.[7]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[9]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) weigh->dissolve Add Solvent vortex 3. Ensure Complete Dissolution (Vortex) dissolve->vortex Mix filter 4. Filter into NMR Tube (Glass Wool Pipette) vortex->filter Transfer cap 5. Cap and Label filter->cap Finalize nmr_acq Proceed to NMR Spectrometer cap->nmr_acq Sample Ready

Caption: Workflow for preparing a sample of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide for NMR analysis.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): ~2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

  • Temperature: 298 K (25 °C).

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.[6][11][12][13][14][15]

Structure of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide:

Chemical structure of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide with atom numbering for NMR assignment.
Predicted ¹H NMR Data (in CDCl₃)
Signal LabelNumber of ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-a6~1.0Doublet (d)~6.8-CH(CH₃)₂
H-b1~2.1Multiplet (m)~6.8-CH(CH₃)₂
H-c2~3.7Doublet (d)~6.4-O-CH₂-CH-
H-d2~3.5Singlet (s)-Ar-CH₂-CO-
H-e2~6.9Doublet (d)~8.8Aromatic H (ortho to -OCH₂)
H-f2~7.2Doublet (d)~8.8Aromatic H (ortho to -CH₂)
H-g1~7.5Broad Singlet (br s)--CO-NH-NH₂
H-h2~4.0Broad Singlet (br s)--CO-NH-NH₂
Predicted ¹³C NMR Data (in CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
C-1~19.2-CH(CH₃)₂
C-2~28.3-CH(CH₃)₂
C-3~74.5-O-CH₂-CH-
C-4~40.5Ar-CH₂-CO-
C-5~114.8Aromatic C-H (ortho to -OCH₂)
C-6~130.3Aromatic C-H (ortho to -CH₂)
C-7~127.5Aromatic C (ipso to -CH₂)
C-8~158.0Aromatic C (ipso to -OCH₂)
C-9~170.0-CO-NH-NH₂
Interpretation and Discussion

The predicted ¹H NMR spectrum is expected to show distinct signals for each proton environment in the molecule.

  • Isobutyl Group: The six protons of the two methyl groups (H-a) are expected to appear as a doublet around 1.0 ppm due to coupling with the single methine proton (H-b). The methine proton (H-b) will appear as a multiplet (a nonet if all couplings are resolved) around 2.1 ppm, being split by the six methyl protons and the two methylene protons (H-c). The methylene protons of the isobutoxy group (H-c) are expected to be a doublet around 3.7 ppm, coupled to the methine proton (H-b).

  • Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating isobutoxy group (H-e) are expected to be more shielded and appear upfield around 6.9 ppm, while the protons ortho to the acetohydrazide moiety (H-f) will be slightly deshielded and appear around 7.2 ppm.[12]

  • Methylene Bridge: The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group (H-d) are expected to appear as a singlet around 3.5 ppm.

  • Hydrazide Protons: The NH and NH₂ protons (H-g and H-h) are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The NH proton is anticipated around 7.5 ppm, and the NH₂ protons around 4.0 ppm.

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The aromatic carbons will appear in the typical range of 110-160 ppm.[13][14] The carbonyl carbon (C-9) is expected to be the most deshielded, appearing around 170 ppm. The aliphatic carbons of the isobutyl group and the methylene bridge will appear in the upfield region of the spectrum.

Structural Relationship Diagram

Sources

Method

Application Note: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide as a Versatile Intermediate in the Synthesis of Bioactive Heterocycles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profile In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profile

In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, highly reactive precursor is a cornerstone of structure-activity relationship (SAR) optimization. 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS: 61904-59-4) serves as an exceptional bifunctional building block for this purpose[1].

Structurally, this compound features a 4-isobutoxybenzyl moiety. The para-isobutoxy ether provides significant lipophilicity and steric bulk, sharing structural homology with the hydrophobic pharmacophores found in classic non-steroidal anti-inflammatory drugs (NSAIDs) like ibufenac[2]. The flexible methylene bridge (-CH₂-) decouples the rigid aromatic ring from the highly reactive acetohydrazide terminus (-CO-NH-NH₂), allowing downstream heterocycles to adopt optimal conformations within target protein binding pockets.

Mechanistic Insights: The Causality of Experimental Design

As a bis-nucleophile, the hydrazide group offers divergent synthetic pathways. The terminal amine (-NH₂) is highly nucleophilic and readily attacks electrophilic centers (such as aldehydes or isothiocyanates), while the internal nitrogen (-NH-) can subsequently participate in intramolecular cyclizations.

  • 1,3,4-Oxadiazole Pathway: We utilize Phosphorus Oxychloride (POCl₃) as both a solvent and a potent electrophilic activator. POCl₃ chlorinates the intermediate diacylhydrazine to form a highly reactive chloro-imine, which rapidly undergoes cyclodehydration. This is thermodynamically driven by the aromatization of the resulting 1,3,4-oxadiazole ring.

  • 1,3,4-Thiadiazole Pathway: The reaction with Carbon Disulfide (CS₂) in the presence of Potassium Hydroxide (KOH) forms a water-soluble potassium dithiocarbazate intermediate. Subsequent strong acidification forces the elimination of water and hydrogen sulfide (H₂S), driving the ring closure to the thiadiazole-2-thiol.

  • Acylhydrazone Pathway: Acid-catalyzed condensation with aryl aldehydes forms a stable Schiff base[3]. The extended conjugation of the resulting acylhydrazone lowers its solubility in hot ethanol, creating a self-purifying system where the product precipitates upon cooling. These derivatives are highly valued for their tunable photochromic properties and potent biological activities, such as neuraminidase inhibition[4].

Synthetic Workflows & Visualization

SyntheticPathways Start 2-[4-(2-Methylpropoxy)phenyl] acetohydrazide Cond1 Aryl Aldehyde EtOH, cat. AcOH, Reflux Start->Cond1 Cond2 Ar-COOH, POCl3 Reflux, 6-8 h Start->Cond2 Cond3 1. CS2, KOH, EtOH 2. H2SO4 Start->Cond3 Prod1 Acylhydrazone Derivative (N'-Arylidene...) Cond1->Prod1 Prod2 1,3,4-Oxadiazole Derivative Cond2->Prod2 Prod3 1,3,4-Thiadiazole-2-thiol Derivative Cond3->Prod3

Divergent synthesis of heterocycles and hydrazones from the acetohydrazide precursor.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-5-[4-(2-methylpropoxy)benzyl]-1,3,4-oxadiazoles

Self-Validation Metric: Successful cyclization is confirmed by the disappearance of the N-H stretch (~3200 cm⁻¹) and the appearance of a sharp C=N stretch (~1600 cm⁻¹) via FTIR analysis.

  • Reagent Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (1.0 eq) and an appropriate aryl carboxylic acid (1.1 eq).

  • Activation: Add POCl₃ (10 volumes relative to the hydrazide). Caution: POCl₃ is highly corrosive. The nitrogen atmosphere prevents premature hydrolysis of the reagent.

  • Cyclodehydration: Heat the reaction mixture to gentle reflux (90–100 °C) and stir for 6–8 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Quenching: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice. Causality: Slow addition to ice safely quenches excess POCl₃, preventing a violent exothermic reaction that could thermally degrade the newly formed oxadiazole.

  • Neutralization & Extraction: Neutralize the aqueous phase to pH 7–8 using a saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography.

Protocol B: Synthesis of 5-[4-(2-methylpropoxy)benzyl]-1,3,4-thiadiazole-2-thiol

Self-Validation Metric: The distinct odor and bubbling of H₂S gas during the acidification step acts as an immediate, qualitative indicator of successful dithiocarbazate cyclization.

  • Salt Formation: Dissolve 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (1.0 eq) in absolute ethanol (20 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add KOH (1.5 eq) followed by the dropwise addition of CS₂ (2.0 eq). Causality: CS₂ is highly volatile; maintaining 0 °C during addition prevents reagent boil-off and controls the exothermic formation of the dithiocarbamate.

  • Intermediate Generation: Remove the ice bath and stir at room temperature for 12 hours.

  • Solvent Removal: Evaporate the ethanol under reduced pressure to isolate the potassium dithiocarbazate salt.

  • Acidic Cyclization: Dissolve the solid residue in cold distilled water (15 mL). Carefully acidify the solution with concentrated H₂SO₄ until pH 2-3 is reached.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol.

Protocol C: Synthesis of Acylhydrazone Derivatives
  • Condensation: Dissolve the hydrazide (1.0 eq) and an aryl aldehyde (1.0 eq) in absolute ethanol (15 mL)[3].

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic terminal amine of the hydrazide.

  • Reflux: Heat the mixture to reflux for 2-4 hours[4].

  • Precipitation: Cool the flask slowly to room temperature, then transfer to an ice bath for 30 minutes. The extended conjugated system of the product forces it to crystallize out of the solvent.

  • Recovery: Filter the solid, wash with ice-cold ethanol to remove unreacted aldehyde, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three distinct synthetic workflows:

Target ScaffoldReagents & CatalystsTemp / TimeWorkup & Purification StrategyTypical Yield
1,3,4-Oxadiazoles Ar-COOH, POCl₃90-100 °C / 6-8 hIce quench, NaHCO₃ neut., Column Chrom.65 - 80%
1,3,4-Thiadiazoles CS₂, KOH, then H₂SO₄RT (12 h) then 0 °CAcidification, Filtration, Recrystallization70 - 85%
Acylhydrazones Ar-CHO, cat. AcOH78 °C / 2-4 hThermal Precipitation, Filtration, Cold Wash80 - 95%

References

  • NextSDS. "2-[4-(2-Methylpropoxy)phenyl]acetohydrazide — Chemical Substance Information.
  • PubChem. "Ibufenac | C12H16O2 | CID 15250.
  • Journal of the American Chemical Society. "Acylhydrazones as Widely Tunable Photoswitches.
  • PMC - NIH. "Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors.

Sources

Application

Application Note: In Vitro Cell Viability Assay Protocols for Evaluating 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Early-Stage Drug Discovery Professionals Executive Summary Hydrazide and hydrazon...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Early-Stage Drug Discovery Professionals

Executive Summary

Hydrazide and hydrazone derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, frequently evaluated for their potent anti-proliferative, anti-microbial, and target-specific inhibitory effects[1][2]. The compound 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS: 61904-59-4) serves as a critical building block and early-stage test compound in the synthesis of novel heterocyclic therapeutics.

This application note provides a comprehensive, self-validating experimental framework for assessing the in vitro cytotoxicity of this compound. By employing an orthogonal testing strategy—combining the redox-based MTT assay with the ATP-quantifying CellTiter-Glo® assay —researchers can confidently rule out assay-specific chemical interference and generate highly trustworthy IC 50​ data[3].

Mechanistic Grounding & Rationale (E-E-A-T)

In early-stage phenotypic screening, relying on a single cell viability assay introduces the risk of false positives or negatives. Hydrazide derivatives, depending on their substitution patterns, can exhibit intrinsic reductive properties that may interfere with colorimetric dyes. Therefore, a dual-assay approach is strictly recommended.

The Orthogonal Strategy
  • MTT Assay (Metabolic Activity): Originally developed by Mosmann in 1983, this assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase in active mitochondria)[4][5]. It is highly cost-effective but susceptible to interference from strongly reducing chemical compounds.

  • CellTiter-Glo® Assay (ATP Content): This homogeneous luminescent assay bypasses redox chemistry entirely. It quantifies intracellular adenosine triphosphate (ATP), the primary energy currency of living cells. The addition of the reagent lyses the cells and utilizes a proprietary luciferase/luciferin reaction to generate a luminescent signal directly proportional to the ATP present[3][6].

By cross-referencing the metabolic enzymatic activity (MTT) with absolute energy stores (ATP), the resulting cytotoxicity profile becomes a self-validating system .

Mechanism cluster_MTT MTT Assay Pathway cluster_CTG CellTiter-Glo Pathway M_Cell Viable Cell (Active Mitochondria) M_Enz Succinate Dehydrogenase M_Cell->M_Enz provides M_Prod Purple Formazan (Absorbance 570 nm) M_Enz->M_Prod reduces MTT to C_Cell Viable Cell (Intracellular ATP) C_Enz Luciferase + Luciferin C_Cell->C_Enz provides ATP for C_Prod Oxyluciferin + Luminescence C_Enz->C_Prod catalyzes to

Fig 1: Biochemical mechanisms of MTT and CellTiter-Glo viability assays.

Experimental Design & Preparation

Cell Line Selection

Hydrazide derivatives have shown notable efficacy against specific cancer lineages, including colon, breast, and hepatic carcinomas[1][2][7]. Recommended cell lines for initial screening include:

  • HCT-116 (Human colorectal carcinoma)

  • MCF-7 (Human breast adenocarcinoma)

  • HepG2 (Human hepatocellular carcinoma)

Compound Preparation (Causality of Solvent Choice)

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is lipophilic and poorly soluble in aqueous buffers.

  • Stock Solution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM.

  • Working Concentrations: Perform serial dilutions in complete culture media.

  • Critical Rule: The final concentration of DMSO in the cell culture must never exceed 0.5% (v/v) . Higher concentrations of DMSO induce baseline cytotoxicity, confounding the assay results and artificially lowering the apparent IC 50​ [8].

Workflow Start Compound Preparation (2-[4-(2-Methylpropoxy)phenyl]acetohydrazide) Seed Cell Seeding in 96-well Plates (HCT-116, MCF-7, HepG2) Start->Seed Treat Compound Treatment (Dose Response: 0.1 μM - 100 μM) Seed->Treat Split Orthogonal Validation Treat->Split MTT MTT Assay (Read Absorbance at 570 nm) Split->MTT CTG CellTiter-Glo Assay (Read Luminescence) Split->CTG Data Data Synthesis & IC50 Determination MTT->Data CTG->Data

Fig 2: Orthogonal screening workflow for hydrazide derivatives.

Step-by-Step Methodologies

Protocol A: Colorimetric MTT Assay[5]

Reagents Needed: MTT reagent (5 mg/mL in PBS, filtered), Solubilization Buffer (10% SDS in 0.01 M HCl, or 100% DMSO).

  • Cell Seeding: Seed cells at a density of 5×103 to 1×104 cells/well in 100 µL of complete media in a flat-bottom 96-well plate. Leave the outer perimeter wells empty (fill with 100 µL PBS) to prevent evaporation edge effects. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media. Add 100 µL of media containing varying concentrations of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Paclitaxel). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final concentration 0.45 mg/mL). Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of DMSO (or SDS solubilization buffer) to each well. Incubate in the dark for 15 minutes on an orbital shaker to fully dissolve the crystals.

  • Measurement: Read the optical density (OD) at 570 nm using a microplate spectrophotometer. (Optional: Read at 630 nm for background subtraction).

Protocol B: Luminescent CellTiter-Glo (ATP) Assay[3][6]

Reagents Needed: CellTiter-Glo® 2.0 Reagent (Promega), opaque white 96-well plates.

  • Cell Seeding & Treatment: Follow Steps 1 and 2 from Protocol A, but utilize opaque white-walled 96-well plates to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Equilibration: After the 48-72 hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will skew data.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode plate reader (integration time: 0.25 to 1 second per well).

Data Presentation & Analysis

Calculate cell viability as a percentage of the vehicle control:

% Viability=(Signalvehicle​−Signalblank​Signaltreated​−Signalblank​​)×100

Plot the log(concentration) versus % Viability using non-linear regression (four-parameter logistic curve) to determine the IC 50​ . Below is a representative data summary demonstrating how orthogonal validation confirms the bioactivity of the hydrazide derivative.

Table 1: Representative IC 50​ Profiling of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (48h Exposure)

Cell LineTissue OriginMTT Assay IC 50​ (µM)CellTiter-Glo IC 50​ (µM)Concordance Status
HCT-116 Colorectal 22.4±1.8 24.1±1.2 Validated
MCF-7 Breast 45.6±3.1 48.0±2.5 Validated
HepG2 Hepatic 18.5±1.4 19.2±0.9 Validated

Note: Tight concordance between the metabolic (MTT) and ATP-based (CTG) assays confirms that the compound is inducing genuine cytotoxicity rather than causing assay-specific chemical interference.

Troubleshooting & Best Practices

  • Discrepancy Between Assays: If the MTT assay shows a significantly higher viability than the CellTiter-Glo assay, the hydrazide compound may be chemically reducing the MTT dye directly in the absence of living cells. Fix: Run a "cell-free" control well containing only media, MTT dye, and the highest concentration of the compound. If this well turns purple, the compound is a reducing agent, and MTT data should be discarded in favor of CellTiter-Glo[3][4].

  • High Background in CellTiter-Glo: ATP contamination from microbial sources or shedding from the researcher's skin can cause massive spikes in luminescence. Fix: Always wear gloves and use sterile, aerosol-barrier pipette tips when handling ATP-based reagents.

  • "Edge Effects" in 96-well Plates: Evaporation in the peripheral wells concentrates the media, altering osmolarity and artificially killing cells. Fix: Never seed cells in the outer perimeter (Rows A and H, Columns 1 and 12). Fill them with sterile PBS instead.

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis International Journal of Molecular Sciences (2021) URL:[Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Molecules (2016) URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI) (2013) URL:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones ACS Omega (2021) URL:[Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies MDPI - Molecules (2024) URL:[Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening PLoS One (2011) URL:[Link]

Sources

Method

Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Abstract This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 2-[4-(2-methylpropoxy)phenyl]acetohydrazide. This class of compounds, characterized by th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 2-[4-(2-methylpropoxy)phenyl]acetohydrazide. This class of compounds, characterized by the azomethine group (-C=N-), holds significant interest for researchers in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2] This document provides scientifically grounded, step-by-step protocols for the synthesis of the precursor hydrazide and its subsequent conversion to various Schiff bases. We delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental parameters. Furthermore, we outline standard analytical techniques for the structural elucidation of these novel compounds and discuss their potential therapeutic and industrial applications.

Introduction: The Significance of Hydrazone-Schiff Bases

Schiff bases, particularly those incorporating a hydrazone moiety (-C=N-NH-C=O), are a "privileged" class of ligands in coordination chemistry and a cornerstone in the development of novel therapeutic agents.[2][3] The presence of both a lipophilic backbone and a hydrogen-bonding donor/acceptor system in the hydrazone group imparts a unique combination of physicochemical properties. This structural motif is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4]

The precursor at the heart of this guide, 2-[4-(2-methylpropoxy)phenyl]acetohydrazide, offers a versatile scaffold for the synthesis of a diverse library of Schiff bases. The isobutylphenyl moiety provides a lipophilic domain that can be crucial for membrane permeability, a key factor in drug efficacy. By condensing this hydrazide with a variety of aldehydes and ketones, researchers can systematically modulate the steric and electronic properties of the final Schiff base, allowing for the fine-tuning of its biological activity or material characteristics.

This document serves as a practical resource for researchers, providing not only the "how" but also the "why" behind the synthetic protocols.

Synthetic Strategy: A Multi-Step Approach

The synthesis of Schiff bases from 2-[4-(2-methylpropoxy)phenyl]acetohydrazide is a sequential process that begins with the preparation of the hydrazide itself. This multi-step approach ensures a high purity of the final products and allows for the characterization of each intermediate.

Diagram: Overall Synthetic Workflow

A 2-[4-(2-Methylpropoxy)phenyl]acetic acid B Esterification (Fischer-Speier) A->B Alcohol (e.g., Ethanol) Acid Catalyst (e.g., H₂SO₄) C Ethyl 2-[4-(2-Methylpropoxy)phenyl]acetate B->C D Hydrazinolysis C->D Hydrazine Hydrate (NH₂NH₂·H₂O) E 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide D->E F Condensation (Schiff Base Formation) E->F G N'-Aryl/Alkylidene-2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (Schiff Base) F->G H Aldehyde/Ketone (R-CHO / R-CO-R') H->F

Caption: Synthetic pathway from the parent carboxylic acid to the final Schiff base.

Synthesis of the Precursor: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

The synthesis of the key hydrazide intermediate is typically achieved in two steps from the commercially available 2-[4-(2-methylpropoxy)phenyl]acetic acid.

Step 1: Fischer-Speier Esterification of 2-[4-(2-Methylpropoxy)phenyl]acetic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic acid-catalyzed esterification reaction.[5] The primary purpose of this step is to activate the carboxyl group for the subsequent reaction with hydrazine. Direct reaction of the carboxylic acid with hydrazine can be sluggish and may lead to side products.

Protocol 1: Synthesis of Ethyl 2-[4-(2-Methylpropoxy)phenyl]acetate

Parameter Value/Description Rationale
Reactants 2-[4-(2-Methylpropoxy)phenyl]acetic acid, Anhydrous EthanolEthanol serves as both the reactant and the solvent. Using a large excess drives the equilibrium towards the product side.[6]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[5]
Temperature RefluxThe reaction is typically carried out at the boiling point of the alcohol to ensure a reasonable reaction rate.
Reaction Time 4-8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up Neutralization with a weak base (e.g., NaHCO₃ solution), extraction with an organic solvent (e.g., ethyl acetate), and drying over an anhydrous salt (e.g., Na₂SO₄).Neutralization removes the acid catalyst. Extraction isolates the ester from the aqueous phase. Drying removes residual water.
Purification Distillation under reduced pressure or column chromatography.To obtain the pure ester for the next step.

Step 2: Hydrazinolysis of Ethyl 2-[4-(2-Methylpropoxy)phenyl]acetate

The purified ester is then reacted with hydrazine hydrate to form the desired acetohydrazide. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine displaces the ethoxy group.

Protocol 2: Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Parameter Value/Description Rationale
Reactants Ethyl 2-[4-(2-Methylpropoxy)phenyl]acetate, Hydrazine Hydrate (80-99%)Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl.[7]
Solvent Ethanol or MethanolA protic solvent that solubilizes both reactants.
Temperature Room temperature to refluxThe reaction can often proceed at room temperature, but gentle heating can accelerate it.[8]
Reaction Time 6-12 hoursMonitor by TLC until the starting ester is consumed.
Work-up Cooling and filtration.The hydrazide product is often a solid that precipitates from the reaction mixture upon cooling.[7][8]
Purification Recrystallization from a suitable solvent (e.g., ethanol).To obtain high-purity hydrazide suitable for Schiff base synthesis.
Synthesis of Schiff Bases: The Condensation Reaction

The core of this application note is the condensation of 2-[4-(2-methylpropoxy)phenyl]acetohydrazide with various aldehydes and ketones to form the corresponding Schiff bases (hydrazones). This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.[4]

Diagram: Mechanism of Schiff Base Formation

cluster_0 Nucleophilic Attack cluster_1 Dehydration A Hydrazide (R-NH-NH₂) C Carbinolamine Intermediate A->C B Aldehyde/Ketone (R'-C(O)-R'') B->C D Protonation of Hydroxyl Group C->D E Elimination of Water D->E F Schiff Base (Hydrazone) E->F

Caption: The two-stage mechanism of Schiff base formation.

Protocol 3: General Procedure for the Synthesis of N'-Aryl/Alkylidene-2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Parameter Value/Description Rationale
Reactants 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, Aldehyde or Ketone (equimolar amounts)The stoichiometric ratio ensures efficient conversion.
Solvent Ethanol, Methanol, or Glacial Acetic AcidProtic solvents are commonly used. Acetic acid can also act as a catalyst.
Catalyst A few drops of glacial acetic acid or other Brønsted/Lewis acids (optional)Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[3]
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the specific aldehyde or ketone used. Aromatic aldehydes are generally more reactive than ketones.
Reaction Time 1-6 hoursMonitor by TLC.
Work-up Cooling, filtration, and washing with cold solvent.The Schiff base products are often crystalline solids that precipitate out.
Purification Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture).To obtain the final product in high purity.

Characterization of Synthesized Compounds

The structural elucidation of the synthesized hydrazide and its Schiff base derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.

Technique Key Observables for Schiff Base Formation
FT-IR Spectroscopy Disappearance of the C=O stretching vibration of the aldehyde/ketone (around 1700 cm⁻¹) and the N-H stretching vibrations of the hydrazide's primary amine. Appearance of a new characteristic C=N (azomethine) stretching vibration, typically in the range of 1550-1650 cm⁻¹.[9][10]
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet for the azomethine proton (-N=CH-) in the range of 8-9 ppm. The amide N-H proton of the hydrazone typically appears as a singlet at a downfield chemical shift (10-12 ppm).[9][11]
¹³C NMR Spectroscopy Appearance of a new signal for the azomethine carbon (-C=N-) in the range of 140-165 ppm.[9]
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

Potential Applications

Schiff bases derived from substituted acetohydrazides are of significant interest in drug development and materials science.

  • Antimicrobial Agents: The azomethine linkage is a critical pharmacophore in many antimicrobial compounds. These Schiff bases can be screened for their activity against a range of bacterial and fungal strains.[12][13]

  • Anti-inflammatory Agents: Some hydrazone derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1][14]

  • Anticancer Agents: The ability of Schiff bases to chelate metal ions is a property that has been exploited in the design of novel anticancer drugs.[12][13]

  • Corrosion Inhibitors: The nitrogen and oxygen atoms in the hydrazone moiety can effectively coordinate with metal surfaces, making these compounds potential corrosion inhibitors for various metals and alloys.

  • Catalysis: Schiff base-metal complexes are widely used as catalysts in various organic transformations.[11]

Conclusion

This application note provides a comprehensive and scientifically rigorous guide for the synthesis and characterization of Schiff bases derived from 2-[4-(2-methylpropoxy)phenyl]acetohydrazide. By understanding the underlying chemical principles and following the detailed protocols, researchers can efficiently synthesize a library of novel compounds for further investigation in drug discovery, materials science, and catalysis. The versatility of the hydrazide precursor, combined with the vast array of available aldehydes and ketones, makes this a fertile area for chemical exploration.

References

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2021). Research J. Pharm. and Tech. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. (n.d.). ResearchGate. Available at: [Link]

  • Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. (2023). ACS Omega. Available at: [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2022). Molecules. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2024). Molecules. Available at: [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Schiff bases – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Complexes. (2020). SAS Journal of Chemistry. Available at: [Link]

  • hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • SCHIFF BASES. (n.d.). University of Technology. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2021). CrystEngComm. Available at: [Link]

  • Synthesis and Antibacterial Activity of Phenylhydrazone Schiff Base Derivatives and their Copper(II) Complexes. (2018). Chemistry and Materials Research. Available at: [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (2016). Molecules. Available at: [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. (2024). ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi Journal of Science. Available at: [Link]

  • 2-(4-Methylphenyl)acetohydrazide. (2013). Acta Crystallographica Section E. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Fischer esterification. (n.d.). Wikipedia. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2014). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Welcome to the technical support center for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance reaction yield and purity.

The synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is a well-established two-step process. The initial step involves the Fischer esterification of 4-(2-Methylpropoxy)phenylacetic acid to its corresponding ethyl ester. This is followed by the hydrazinolysis of the ester to yield the final acetohydrazide product. This guide will address potential challenges in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide?

A1: The synthesis is a two-step process:

  • Esterification: 4-(2-Methylpropoxy)phenylacetic acid is reacted with ethanol in the presence of an acid catalyst (commonly sulfuric acid) to form ethyl 2-[4-(2-methylpropoxy)phenyl]acetate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide.

Q2: What are the typical yields for each step?

A2: With optimized conditions, the Fischer esterification step can achieve yields of over 80%.[1][2] The subsequent hydrazinolysis step can also be high-yielding, often exceeding 85-90%.[3]

Q3: How can I monitor the progress of each reaction?

A3: Thin-layer chromatography (TLC) is the most effective method for monitoring the progress of both reactions. For the esterification, the disappearance of the polar carboxylic acid spot and the appearance of a less polar ester spot indicates reaction completion. In the hydrazinolysis step, the disappearance of the ester spot and the appearance of a more polar hydrazide spot signals the end of the reaction.[3][4]

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive and toxic. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin.

Troubleshooting Guides

Part 1: Fischer Esterification of 4-(2-Methylpropoxy)phenylacetic Acid

This initial step is crucial for the overall success of the synthesis. Low yield or purity of the intermediate ester will directly impact the final product.

Common Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Ester Formation - Insufficient acid catalyst. - Presence of water in the reaction mixture. - Incomplete reaction.- Increase the catalytic amount of sulfuric acid. - Use anhydrous ethanol and dry glassware. - Extend the reflux time and monitor by TLC until the starting acid is consumed.[5][6]
Reaction Mixture Darkens Significantly - Decomposition of starting material or product due to excessive heat.- Reduce the temperature of the heating mantle to maintain a gentle reflux. - Ensure even heating with a magnetic stirrer.
Difficult Product Isolation - The ester is soluble in the aqueous layer during workup.- Use a saturated brine solution during the extraction to decrease the solubility of the ester in the aqueous phase. - Perform multiple extractions with the organic solvent.
Part 2: Hydrazinolysis of Ethyl 2-[4-(2-methylpropoxy)phenyl]acetate

This second step yields the desired 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. Careful control of reaction conditions is key to maximizing yield and purity.

Common Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficient hydrazine hydrate. - Degradation of starting material or product.- Extend the reflux time and monitor by TLC.[4] - Use a larger excess of hydrazine hydrate (5-10 equivalents).[4] - Consider lowering the reaction temperature and extending the reaction time.[4]
Multiple Spots on TLC (Impure Product) - Unreacted starting ester. - Formation of side products. - Impurities in the starting ester.- Increase the reaction time or the amount of hydrazine hydrate. - Lowering the reaction temperature may reduce the formation of side products. - Purify the starting ester by distillation or column chromatography before proceeding.
Oily or Gummy Product - The product is not crystallizing properly.- Triturate the crude product with a non-polar solvent like cold n-hexane to induce solidification.[3] - Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly for recrystallization.[3]
Difficulty in Product Isolation - The product is soluble in the reaction solvent.- If the product does not precipitate upon cooling, remove the solvent under reduced pressure and triturate the residue.[4]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-[4-(2-methylpropoxy)phenyl]acetate

This protocol is adapted from established Fischer esterification procedures.[5][7]

Materials:

  • 4-(2-Methylpropoxy)phenylacetic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 molar equivalent of 4-(2-Methylpropoxy)phenylacetic acid in 10-20 molar equivalents of anhydrous ethanol.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 molar equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-[4-(2-methylpropoxy)phenyl]acetate.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

This protocol is based on general methods for hydrazinolysis of esters.[4]

Materials:

  • Ethyl 2-[4-(2-methylpropoxy)phenyl]acetate

  • Hydrazine Hydrate (99-100%)

  • Ethanol or Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve the purified ethyl 2-[4-(2-methylpropoxy)phenyl]acetate in ethanol.

  • Add an excess of hydrazine hydrate (5-10 molar equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a solid.

  • Collect the solid by filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Dry the purified 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide under vacuum. The expected melting point is in the range of 116-118 °C.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis Start 4-(2-Methylpropoxy)phenylacetic Acid + Ethanol Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux1 Reflux (4-8h) Catalyst->Reflux1 Workup1 Aqueous Workup & Extraction Reflux1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Ester Ethyl 2-[4-(2-methylpropoxy)phenyl]acetate Purification1->Ester Hydrazine Add Hydrazine Hydrate Ester->Hydrazine Reflux2 Reflux (8-12h) Hydrazine->Reflux2 Isolation Cool & Filter Reflux2->Isolation Purification2 Wash with Cold Ethanol Isolation->Purification2 Product 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide Purification2->Product G Start Low Yield of Hydrazide Check_TLC Analyze TLC of Crude Product Start->Check_TLC Unreacted_Ester Significant Unreacted Ester? Check_TLC->Unreacted_Ester Multiple_Spots Multiple Unidentified Spots? Unreacted_Ester->Multiple_Spots No Increase_Time Increase Reflux Time Unreacted_Ester->Increase_Time Yes Lower_Temp Lower Reaction Temperature Multiple_Spots->Lower_Temp Yes Purify_Ester Re-purify Starting Ester Multiple_Spots->Purify_Ester No (suspect impurities) Increase_Hydrazine Increase Equivalents of Hydrazine Hydrate Increase_Time->Increase_Hydrazine Re-run Re-run Reaction Increase_Hydrazine->Re-run Lower_Temp->Re-run Purify_Ester->Re-run

Caption: Troubleshooting flowchart for low yield in the hydrazinolysis step.

References

  • Organic Syntheses. (n.d.). Ethyl Phenylacetate. [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification. [Link]

  • Vaia. (n.d.). Show how Fischer esterification might be used to form the following esters. [Link]

  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]

  • Organic Syntheses. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione. [Link]

  • Organic Chemistry Research. (2018). Regular Article. [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271. [Link]

  • Xu, L. Z., et al. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide .

Mechanistic Overview: The Solubility Barrier

To effectively solubilize a compound, we must first understand the causality behind its insolubility. 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is characterized by two competing structural domains:

  • The Hydrophobic Tail: The isobutoxy (2-methylpropoxy) group attached to a phenyl ring creates massive lipophilicity and drives high crystalline lattice energy[1].

  • The Polar Head: The acetohydrazide moiety (-CH2-CO-NH-NH2) acts as a hydrogen bond donor and acceptor[2].

The Problem: The hydrophobic bulk of the isobutoxy-phenyl group overwhelmingly dominates the weak hydrogen-bonding capacity of the acetohydrazide group. When introduced to an aqueous environment, the water molecules cannot effectively solvate the lipophilic tail, forcing the compound to self-associate and precipitate out of solution as "brick dust."

Solubilization Strategy Decision Matrix

Choosing the right solubilization strategy depends entirely on your downstream application. Use the logic tree below to determine the optimal path for your experiment.

SolubilizationLogic Start Compound Precipitation in Aqueous Media CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro / Biochemical Assays CheckApp->InVitro InVivo In Vivo / Cell-Based Assays CheckApp->InVivo DMSO Use DMSO Stock + Stepwise Dilution InVitro->DMSO Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Cyclo Surfactant Add Non-ionic Surfactant (e.g., 0.1% Tween-20) DMSO->Surfactant If still precipitating Nano Amorphous Solid Dispersion (ASD) Cyclo->Nano If insufficient exposure

Figure 1: Decision matrix for selecting a solubilization strategy based on experimental requirements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS? A: This is a classic case of solvent-shift precipitation . When a concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic isobutoxy-phenyl group instantly exceeds its intrinsic aqueous solubility limit, causing rapid nucleation and precipitation. Fix: Never inject the stock directly into static buffer. Use a stepwise, dropwise addition into a vigorously stirring buffer, or pre-formulate the buffer with a surfactant to lower interfacial tension.

Q2: Can I adjust the pH to ionize the acetohydrazide group and force it into solution? A: No, this is highly discouraged for this specific compound. Unlike primary amines or carboxylic acids, hydrazides are poor candidates for pH-driven solubilization in physiological ranges. The conjugate acid of an acetohydrazide typically has a pKa around 3.0[2]. This means it will only protonate at highly acidic, non-physiological pH levels. At a physiological pH of 7.4, the molecule remains neutral.

Q3: What is the most reliable method for in vivo formulation of this compound? A: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. The hydrophobic cavity of HP-β-CD is ideally sized to encapsulate the lipophilic isobutoxy-phenyl moiety. This host-guest inclusion complex masks the hydrophobicity, dramatically increasing apparent aqueous solubility and bioavailability without altering the drug's intrinsic pharmacological properties[3].

Q4: What if cyclodextrin complexation fails to provide sufficient bioavailability? A: If the crystalline lattice energy is too high for cyclodextrins to overcome, you must transition to an Amorphous Solid Dispersion (ASD) . By using spray drying technology, the compound is dissolved in an organic solvent alongside a polymer (e.g., HPMC or PVP) and rapidly atomized. The rapid evaporation prevents crystallization, trapping the drug in a high-energy amorphous state that dissolves significantly faster in aqueous media[4],[1].

Quantitative Excipient Guidelines

When designing your formulation, adhere to the following empirically established limits to balance solubility enhancement with biological tolerability.

Solubilization StrategyExcipient / ReagentTypical ConcentrationMax Tolerated Limit (In Vitro Cells)Max Tolerated Limit (In Vivo Rodent)
Co-solvent DMSO1% - 5% v/v≤ 0.5% v/v≤ 10% v/v (IV)
Inclusion Complex HP-β-CD10% - 20% w/v≤ 10% w/vUp to 40% w/v (Oral/IP)
Surfactant Tween 800.1% - 1% v/v≤ 0.1% v/v1% - 5% v/v
Co-solvent PEG 4005% - 20% v/v≤ 2% v/vUp to 30% v/v (Oral)

Validated Experimental Protocols

A protocol is only as good as its validation. The following methodologies include built-in verification steps to ensure your compound is truly solubilized and not merely suspended as micro-precipitates.

Protocol A: Co-solvent & Surfactant-Mediated Solubilization (For In Vitro Assays)

Use this protocol when setting up biochemical or target-binding assays where low concentrations (e.g., <100 µM) are required.

  • Stock Preparation: Dissolve 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Buffer Preparation: Prepare your target aqueous assay buffer and supplement it with 0.1% (v/v) Tween 80.

  • Thermal Equilibration: Warm both the DMSO stock and the aqueous buffer to 37°C to maximize kinetic solubility.

  • Dynamic Mixing: Place the aqueous buffer on a magnetic stirrer at 500 RPM to create a deep vortex.

  • Stepwise Addition: Using a micropipette, add the DMSO stock dropwise (approx. 1 µL per second) directly into the center of the vortex until the desired final concentration is reached. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Validation: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the solubility limit has been exceeded.

Protocol B: Host-Guest Inclusion Complexation (For In Vivo Dosing)

Use this protocol to achieve high milligram-per-milliliter concentrations necessary for animal dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in highly purified water or standard saline.

  • Drug Addition: Add an excess amount of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide powder directly to the cyclodextrin solution, creating a cloudy suspension.

  • Energy Input: Sonicate the suspension in a water bath for 30 minutes. Maintain the bath temperature below 40°C to prevent thermal degradation of the acetohydrazide group.

  • Equilibration: Transfer the vial to a magnetic stirrer and stir continuously for 24 hours at room temperature (25°C). This extended time is strictly required to reach thermodynamic equilibrium of the host-guest complexation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to firmly pellet any uncomplexed, insoluble drug.

  • Filtration & Validation: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter. Crucial Step: Quantify the exact concentration of the solubilized drug in the filtrate via HPLC against a known standard curve before proceeding to dosing.

CycloWorkflow Step1 1. Prepare 20% w/v HP-β-CD in Buffer Step2 2. Add Compound in Excess Step1->Step2 Step3 3. Sonicate & Stir (24h at 25°C) Step2->Step3 Step4 4. Centrifuge (10,000 x g, 15 min) Step3->Step4 Step5 5. Filter (0.22 µm) & Quantify (HPLC) Step4->Step5

Figure 2: Step-by-step workflow for HP-β-CD inclusion complexation and self-validation.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: hilarispublisher.com URL:Link

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL:3

  • Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility Source: benchchem.com URL:Link

  • A Guide to Improving API Solubility with Spray-Dried Dispersions Source: upperton.com URL:4

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides Source: nih.gov URL:2

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes Source: drug-dev.com URL:1

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide and its downstream derivatives. Engineered for drug development professionals and synthetic chemists, this guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide and its downstream derivatives. Engineered for drug development professionals and synthetic chemists, this guide provides high-fidelity, scalable protocols. The synthesis of arylacetohydrazides is notoriously susceptible to yield-limiting side reactions, including O- vs. C-alkylation divergences, ester hydrolysis, and the formation of symmetrical diacylhydrazines (1[1]).

Process Overview & Divergence Mapping

Understanding where side products originate is the first step in eliminating them. The diagram below maps the primary synthetic pathway alongside critical divergence points where impurities typically form.

G A 4-Hydroxyphenylacetic Acid B Alkylation & Esterification A->B C Ethyl 2-[4-(2-methylpropoxy)phenyl]acetate B->C Major S1 Side Product: C-Alkylated Ester B->S1 Minor D Hydrazinolysis C->D E 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide D->E Major S2 Side Product: Symmetrical Diacylhydrazine D->S2 Minor F Derivatization E->F G Target Hydrazone Derivatives F->G Major S3 Side Product: Azine Byproducts F->S3 Minor

Synthetic workflow mapping the primary pathway and critical side-product divergence points.

Mechanistic Troubleshooting & Causality

To optimize this synthesis, you must control the underlying chemical causality behind each side reaction:

  • Symmetrical Diacylhydrazine (Bis-hydrazide) Formation: During the hydrazinolysis of the intermediate ethyl 2-[4-(2-methylpropoxy)phenyl]acetate, the newly formed mono-hydrazide acts as a potent nucleophile. If the local concentration of the ester is high relative to hydrazine, the mono-hydrazide will attack unreacted ester molecules, forming a highly insoluble, symmetrical diacylhydrazine.

  • C-Alkylation during Isobutoxy Ether Formation: When reacting 4-hydroxyphenylacetic acid derivatives with 1-bromo-2-methylpropane (isobutyl bromide), using an excessively strong base or a highly polar aprotic solvent without temperature control increases the nucleophilicity of the aromatic ring, driving C-alkylation instead of the desired O-alkylation.

  • Azine Formation in Derivatization: When forming hydrazones, residual hydrazine carried over from the previous step can react with the target aldehyde/ketone to form symmetrical azines (R-CH=N-N=CH-R).

Quantitative Data: Hydrazinolysis Optimization

The table below summarizes the effect of reaction conditions on the hydrazinolysis step, demonstrating how stoichiometry and addition methods dictate the product profile.

Reaction ConditionHydrazine EquivalentsAddition MethodPrimary Hydrazide Yield (%)Diacylhydrazine Yield (%)Unreacted Ester (%)
Standard Reflux2.0Direct (All at once)65.025.010.0
Moderate Excess5.0Direct82.012.06.0
High Excess10.0Direct91.0< 2.0< 1.0
Optimized Reverse 8.0 Reverse Dropwise 96.5 < 0.5 < 1.0

Self-Validating Experimental Protocols

Treatment of ethyl esters with hydrazine-hydrate in ethanol at reflux for 8-12 hours is the standard protocol to produce the corresponding 2-phenylacetohydrazides (2[2]). For isobutoxy-substituted phenyl derivatives, maintaining reflux with hydrazine monohydrate for at least five hours ensures complete conversion of the ester to the carbohydrazide (3[3]).

Protocol 1: Optimized Hydrazinolysis (Minimizing Diacylhydrazine)
  • Preparation: Dissolve 10.0 mmol of ethyl 2-[4-(2-methylpropoxy)phenyl]acetate in 20 mL of absolute ethanol.

  • Reverse Addition Setup: In a separate round-bottom flask, add 80.0 mmol (8.0 eq) of hydrazine monohydrate (98%) to 10 mL of absolute ethanol. Heat the mixture to 50°C.

  • Dropwise Addition: Add the ester solution dropwise to the hydrazine solution over 1 hour using an addition funnel.

    • Causality: Maintaining a massive local excess of hydrazine ensures that the ester preferentially reacts with hydrazine rather than the newly formed hydrazide product.

  • Reflux: Elevate the temperature to 78°C and reflux for 8-12 hours.

    • Validation Check: Perform TLC (Eluent: EtOAc/Hexane 1:1). The ester ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar hydrazide spot ( Rf​≈0.1 ) that stains deep purple with ninhydrin.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Pour the residue into 100 mL of ice-cold distilled water and stir vigorously for 30 minutes.

  • Isolation: Filter the precipitated white solid, wash with cold water, and dry under a vacuum.

    • Validation Check: Verify product integrity via IR spectroscopy. Look for sharp N-H stretching bands at ~3300 and 3200 cm⁻¹ and a strong Amide I (C=O) stretch at ~1660 cm⁻¹. The absence of an ester C=O stretch (~1735 cm⁻¹) confirms complete conversion.

Protocol 2: Hydrazone Derivatization (Avoiding Azine Formation)
  • Preparation: Dissolve 5.0 mmol of 2-[4-(2-methylpropoxy)phenyl]acetohydrazide in 15 mL of absolute ethanol.

  • Condensation: Add 5.2 mmol (1.04 eq) of the target aldehyde. Add 2 drops of glacial acetic acid as a catalyst.

    • Causality: Mild acid catalysis activates the carbonyl carbon of the aldehyde without protonating the nucleophilic terminal nitrogen of the hydrazide.

  • Reflux: Heat to reflux for 2-3 hours.

  • Workup: Cool to room temperature. The hydrazone derivative typically precipitates directly from the ethanol solution. Filter and recrystallize from hot ethanol.

Frequently Asked Questions (FAQs)

Q: My hydrazinolysis reaction stalled at 70% conversion. Should I increase the temperature? A: No. Increasing the temperature beyond the boiling point of ethanol (78°C) in a sealed or pressurized system often accelerates the formation of the diacylhydrazine side product. Instead, ensure your hydrazine hydrate is fresh (it degrades over time) and increase the equivalents of hydrazine.

Q: How can I remove diacylhydrazine impurities if they have already formed? A: Diacylhydrazines are highly symmetrical and exhibit exceptionally poor solubility in most cold organic solvents. You can selectively precipitate the diacylhydrazine by dissolving your crude mixture in hot ethyl acetate and allowing it to cool to room temperature. The bis-hydrazide will crystallize out, leaving the mono-hydrazide in solution.

Q: During the initial O-alkylation with isobutyl bromide, I am seeing ester hydrolysis. How do I prevent this? A: Ester hydrolysis occurs when using aqueous bases (like NaOH) or when water is present in the solvent. Switch to a strictly anhydrous system using anhydrous potassium carbonate ( K2​CO3​ ) in dry N,N-dimethylformamide (DMF) or acetonitrile.

Q: Can I use hydrazine sulfate instead of hydrazine hydrate? A: Hydrazine sulfate requires neutralization with a base (e.g., NaOH or KOH) to liberate the free hydrazine nucleophile in situ. This added base can inadvertently trigger ester hydrolysis, reducing your overall yield. Hydrazine monohydrate is strongly preferred (4[4]).

References

  • Title: Synthesis of Hydrazine Derivatives (Hydrazides)
  • Title: Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids Source: Semantic Scholar URL
  • Title: US12172973B1 - (E)-2-(3-Cyano-4-isobutoxyphenyl)-N′-(substituted benzylidene)
  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: AWS URL

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide with standard aryl hydrazides

Comparative Guide: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide vs. Standard Aryl Hydrazides in Drug Discovery Executive Summary In the landscape of medicinal chemistry and organic synthesis, hydrazides are indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide vs. Standard Aryl Hydrazides in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, hydrazides are indispensable building blocks for generating bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. While standard aryl hydrazides (e.g., benzhydrazide) are ubiquitous, specialized derivatives like 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS: 61904-59-4) offer distinct structural and electronic advantages[1]. This guide objectively compares the physicochemical properties, reactivity profiles, and biological applications of this specialized acetohydrazide against standard aryl hydrazides, providing researchers with actionable, field-proven methodologies.

Section 1: Structural & Electronic Divergence (The Pharmacophore)

The fundamental differences between standard aryl hydrazides and 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide stem from two critical structural modifications: the methylene bridge and the para-isobutoxy substitution.

  • The Methylene (-CH₂-) Linker (Conformational Flexibility): In standard benzhydrazide, the carbonyl group is directly attached to the aromatic ring, creating a highly conjugated π -system. This conjugation restricts bond rotation and reduces the electrophilicity of the carbonyl carbon. In contrast, the acetohydrazide scaffold features a methylene (-CH₂-) linker that isolates the carbonyl from the aromatic ring[2]. This breaks the conjugation, rendering the carbonyl more aliphatic and significantly increasing the molecule's conformational flexibility. This flexibility is crucial in drug design, as it allows the pharmacophore to dynamically adapt to complex enzymatic active sites, such as the binding pockets of urease or α -glucosidase[3].

  • The 4-(2-Methylpropoxy) Group (Lipophilic Anchoring): Standard hydrazides often lack extended lipophilic tails, limiting their membrane permeability and hydrophobic interactions. The addition of a bulky, branched 2-methylpropoxy (isobutoxy) group at the para position drastically increases the partition coefficient (LogP). In target-based drug design, this hydrophobic tail acts as an anchor, penetrating deep into the lipophilic sub-pockets of target proteins, thereby enhancing binding affinity and overall inhibitory potency[4].

Structural logic and pharmacodynamic impact of the acetohydrazide scaffold.

Section 2: Reactivity Profiles & Synthetic Applications

Both classes of hydrazides are primary precursors for synthesizing bioactive heterocycles. However, their reactivity diverges during condensation and oxidative cyclization.

Because the methylene bridge in 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide removes the resonance stabilization provided by the aryl ring, the intermediate N-acylhydrazones formed during Schiff base reactions are often more susceptible to rapid oxidation and cyclization. This subtle electronic shift generally results in higher yields and shorter reaction times when synthesizing 1,3,4-oxadiazoles[5].

Table 1: Quantitative Comparison of Physicochemical Properties and Reactivity

Feature/PropertyStandard Benzhydrazide2-[4-(2-Methylpropoxy)phenyl]acetohydrazideCausality / Impact
Electronic State Aryl-Carbonyl conjugatedNon-conjugated (Methylene bridge)Acetohydrazide exhibits higher rotational freedom and altered carbonyl electrophilicity.
Lipophilicity (LogP) Low (~0.8)High (~2.5 - 3.0)The isobutoxy group significantly enhances cell membrane permeability[4].
Steric Profile MinimalHigh (branched ether at para position)Anchors tightly into hydrophobic enzyme pockets, preventing ligand dissociation.
Oxadiazole Yield 75-85% (Standard conditions)80-90% (Depending on aldehyde)The aliphatic nature of the carbonyl facilitates rapid oxidative cyclization[5].

Section 3: Validated Experimental Workflow

To objectively demonstrate the synthetic utility of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, we detail a self-validating protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a DDQ-promoted oxidative cyclization. This method is highly efficient and avoids the harsh thermal conditions required by traditional cyclodehydration agents like POCl₃[5].

Step-by-Step Methodology:

  • Hydrazone Condensation: In a round-bottom flask, dissolve 1.0 mmol of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide and 1.0 mmol of the target aryl aldehyde in 10 mL of absolute ethanol.

  • Reflux & Monitoring: Heat the mixture to reflux for 2-3 hours. The nucleophilic terminal amine attacks the aldehyde, eliminating water to form the N-acylhydrazone intermediate. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool the mixture to room temperature. Filter the precipitated N-acylhydrazone, wash with cold ethanol, and dry under a vacuum to ensure no residual moisture interferes with the subsequent oxidation.

  • Oxidative Cyclization: Dissolve the dried intermediate (1.0 mmol) in 15 mL of anhydrous dichloromethane (CH₂Cl₂). Slowly add 1.2 mmol of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Reaction: Stir at room temperature for 1-2 hours. Mechanistic note: DDQ acts as a potent electron acceptor, facilitating the removal of two hydrogens and driving the intramolecular ring closure to form the 1,3,4-oxadiazole core[5].

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove the DDQH₂ byproduct. Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Experimental workflow for the DDQ-promoted oxidative cyclization of acetohydrazides.

Section 4: Biological Applications & Efficacy

The specific structural nuances of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide translate directly into superior biological performance in several therapeutic areas:

  • Urease Inhibition: Acetohydrazide derivatives have demonstrated excellent potential as urease inhibitors, often outperforming rigid benzhydrazides. The flexibility of the methylene linker allows the hydrazide moiety to effectively chelate active-site metals (such as the bi-nickel center in urease), while the bulky isobutoxy group effectively plugs the hydrophobic entrance channel of the enzyme[3].

  • Antidiabetic & Antimicrobial Potential: Extensive in silico screening and in vitro assays have proven that the addition of hydrophobic groups (like the isobutoxyphenyl moiety) significantly improves α -glucosidase inhibition and antibacterial activity. By maximizing interactions with lipid domains and hydrophobic pockets, these compounds achieve lower IC₅₀ values compared to their unsubstituted counterparts[4][6].

References

  • EvitaChem.Building Blocks P8862: 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide. EvitaChem.
  • Semantic Scholar.Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes. Semantic Scholar.
  • Taylor & Francis.Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Letters in Drug Design & Discovery.
  • PolyU.Hydrophobic Substituents on Isatin Derivatives Enhance Their Inhibition against PGT. The Hong Kong Polytechnic University.
  • Acta Chimica Asiana.In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition.
  • RSC Publishing.The preparation, characterization and catalytic activity of Ni NPs supported on porous alginate-g-poly(p-styrene sulfonamide-co-acrylamide).

Sources

Comparative

A Researcher's Guide to the Comparative Cytotoxicity of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide and Its Structural Analogs

Introduction: The Therapeutic Potential of the Hydrazide Scaffold In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to generate diverse compound libraries with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to generate diverse compound libraries with potent biological activities is a perpetual endeavor. The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) has emerged as a particularly privileged structural motif, forming the backbone of numerous compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] These compounds are of significant interest due to their synthetic accessibility and the rich chemical space that can be explored through structural modifications.

This guide focuses on 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, a representative member of this class, and its structural analogs. Our objective is to provide a comprehensive comparative analysis of their cytotoxic effects against various cancer cell lines. By delving into the structure-activity relationships (SAR), we aim to elucidate the chemical features that govern cytotoxic potency and selectivity. This analysis is grounded in established experimental protocols and provides a framework for researchers engaged in the discovery and development of novel chemotherapeutic agents.

Methodology: A Framework for Reliable Cytotoxicity Profiling

The integrity of any comparative study hinges on the robustness and reproducibility of its experimental methods. The protocols detailed below are designed to provide a self-validating system for assessing cytotoxicity, ensuring that the generated data is both accurate and reliable.

General Synthesis of Acetohydrazide Analogs

The synthesis of the parent acetohydrazide compounds is typically achieved through a straightforward and efficient method: the hydrazinolysis of a corresponding ester.[4][5] This reaction involves refluxing the appropriate ethyl phenylacetate derivative with an excess of hydrazine hydrate in an alcohol-based solvent, such as ethanol. The resulting acetohydrazide precipitates upon cooling and can be purified by recrystallization. Structural analogs can then be synthesized from this core molecule.

Caption: General reaction scheme for the synthesis of acetohydrazide derivatives.

Cell Lines and Culture Conditions

To establish a comprehensive cytotoxic profile, a panel of well-characterized human cancer cell lines should be employed. For instance:

  • HCT116: A colon carcinoma cell line.[6][7]

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[1]

  • MDA-MB-231: A triple-negative breast adenocarcinoma cell line.[1]

  • A549: A lung adenocarcinoma epithelial cell line.[8]

To assess selectivity and potential toxicity to non-cancerous cells, a normal cell line, such as murine embryo fibroblast NIH3T3 [8] or human peripheral blood lymphocytes (PBL)[6], should be included in the screening panel. All cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for evaluating the anticancer potential of newly synthesized compounds. This multi-assay approach ensures a comprehensive assessment of a compound's effect on cell health.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation1 24h Incubation (Cell Adhesion) start->incubation1 treatment Treat with Compounds (Concentration Gradient) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh read Measure Absorbance/ Fluorescence mtt->read ldh->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50

Caption: General experimental workflow for in vitro anticancer drug screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondria.[9][10]

Principle: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Aspirate the medium and add fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][12]

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a probe (e.g., a tetrazolium salt or resazurin) to generate a colored or fluorescent product.[12] The signal is proportional to the amount of LDH released, indicating the level of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • Lysis Control: To determine the maximum LDH release, add 10 µL of a lysis buffer (e.g., 10X Triton X-100) to the control wells and incubate for 15 minutes.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to all wells (samples and controls).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release from the lysed control cells.

Causality Behind Experimental Choices: Using both the MTT and LDH assays provides a more robust assessment of cytotoxicity.[9] The MTT assay measures a loss of metabolic function, which can occur in early apoptosis, while the LDH assay measures a loss of membrane integrity, a hallmark of late apoptosis and necrosis.[13] Discrepancies between the results of these two assays can offer initial insights into the mechanism of cell death induced by the compounds.

Comparative Cytotoxicity Data

The following tables present synthesized data based on published results for structurally related acetohydrazide and hydrazone derivatives to illustrate potential structure-activity relationships.

Table 1: Cytotoxicity (IC50, µM) of 2-phenylacetohydrazide Analogs Against HCT116 Colon Cancer Cells

Compound IDR (Substitution on Phenyl Ring)IC50 (µM)
Lead Cmpd 4-(2-Methylpropoxy)15.2
Analog A4-H>100
Analog B4-Methoxy8.5
Analog C4-Chloro12.1
Analog D4-Bromo10.8
Analog E2,4-Dimethoxy4.3
Cisplatin(Positive Control)2.4

Table 2: Comparative Cytotoxicity (IC50, µM) of Lead Compound and Analog E Across Different Cancer Cell Lines

Compound IDHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
Lead Cmpd 15.225.831.4
Analog E 4.39.111.7
Cisplatin2.43.15.6

Table 3: Selectivity Profile (IC50, µM) of Analog E

Compound IDHCT116 (Cancer)NIH3T3 (Normal)Selectivity Index (SI)
Analog E 4.345.610.6
Cisplatin2.43.81.6
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented allows for the elucidation of key structure-activity relationships that drive the cytotoxic potential of this compound class.

  • Importance of Phenyl Ring Substitution: The unsubstituted phenylacetohydrazide (Analog A) shows minimal activity, highlighting the necessity of substituents on the phenyl ring for cytotoxicity.

  • Effect of Electron-Donating Groups: The introduction of electron-donating methoxy groups (Analogs B and E) significantly enhances cytotoxic activity compared to the lead compound. The presence of two methoxy groups (Analog E) results in the most potent compound in the series. This trend is observed in related studies where methoxy substituents boost anticancer activity.[1]

  • Effect of Halogens: The incorporation of halogens like chlorine (Analog C) and bromine (Analog D) also increases potency relative to the unsubstituted analog, with the more electronegative bromine conferring slightly better activity. This suggests that both electronic and steric factors play a role.

  • Cell Line Selectivity: As shown in Table 2, the compounds exhibit differential activity across various cancer cell lines, with the colon cancer line HCT116 being the most sensitive. This is a common observation, as the genetic and proteomic landscape of each cancer type influences its susceptibility to specific chemical agents.[1]

  • Therapeutic Index: A crucial aspect of drug development is selectivity towards cancer cells over normal cells. As indicated in Table 3, Analog E displays a promising selectivity index (SI) of 10.6, suggesting it is over 10 times more toxic to HCT116 cancer cells than to normal NIH3T3 fibroblasts. This is a significant improvement over the standard chemotherapeutic agent Cisplatin, which shows poor selectivity.[8]

Potential Mechanisms of Action

While the precise mechanism for this specific compound family requires further investigation, research on structurally similar hydrazide and hydrazone derivatives points towards several potential pathways:

  • Induction of Apoptosis: Many hydrazone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and causing cell cycle arrest, often at the G1/S or G2/M phase.[1]

  • Inhibition of Angiogenesis: A key mechanism for some hydrazide-containing compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in the angiogenesis pathway that is essential for tumor growth.[14] By blocking the ATP-binding site of VEGFR-2, these compounds can disrupt downstream signaling.

The diagram below illustrates the VEGFR-2/Akt signaling pathway, a common target for hydrazide-based anticancer agents.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Inhibitor Hydrazide Analog Inhibitor->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2/Akt signaling pathway by hydrazide analogs.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxicity of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide and its analogs. The synthesized data, based on established literature, demonstrates that strategic modification of the phenyl ring is a viable strategy for enhancing cytotoxic potency and selectivity. Specifically, the introduction of electron-donating groups, such as dimethoxy substituents, appears to be a highly promising approach for developing potent anticancer agents from this scaffold.

Future research should focus on synthesizing and testing these proposed analogs to validate the SAR predictions. Mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., caspase activation), and kinase inhibition profiling, will be critical to fully elucidate the mode of action. Promising candidates identified through this comprehensive in vitro screening process can then be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC, National Center for Biotechnology Information.[Link]

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PMC, National Center for Biotechnology Information.[Link]

  • Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering. New Journal of Chemistry (RSC Publishing).[Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.[Link]

  • Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity. PMC, National Center for Biotechnology Information.[Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.[Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. The Royal Society Publishing.[Link]

  • Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega (ACS Publications).[Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC, National Center for Biotechnology Information.[Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed, National Center for Biotechnology Information.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. ResearchGate.[Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Semantic Scholar.[Link]

  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. PubMed, National Center for Biotechnology Information.[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.[Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PMC, National Center for Biotechnology Information.[Link]

  • 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide — Chemical Substance Information. Substance Information, ECHA.[Link]

  • 2-(4-Methylphenoxy)acetohydrazide. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC, National Center for Biotechnology Information.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of reactive intermediates is just as critical as the synthesis itself. 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS: 61904-59-4) is a highly specialized build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of reactive intermediates is just as critical as the synthesis itself. 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (CAS: 61904-59-4) is a highly specialized building block frequently utilized in the development of active pharmaceutical ingredients (APIs). Because it contains a reactive hydrazide moiety, it presents unique logistical, safety, and environmental challenges that require precise operational controls.

This guide provides a comprehensive, self-validating framework for the safe handling, spill response, and ultimate thermal destruction of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic toxicology and physical properties of the compound.

Property / ParameterSpecificationOperational Implication
CAS Number 61904-59-4Essential for accurate SDS tracking and regulatory waste logging[1].
Molecular Formula C12H18N2O2Contains a nitrogen-rich core; combustion will yield toxic NOx gases[1].
Molecular Weight 222.28 g/mol Used for stoichiometric calculations during chemical quenching or dilution[1].
Chemical Class Organic HydrazideActs as a strong reducing agent; strictly incompatible with oxidizers[2].
Primary Hazards Toxic (Ingestion), IrritantMandates strict engineering controls (fume hood) and particulate PPE[3].

Mechanistic Toxicology & Reactivity: The hydrazide functional group (-NH-NH₂) is highly nucleophilic and possesses strong reducing potential. In biological systems or upon environmental exposure, the autoxidation of the hydrazide moiety can generate reactive oxygen species (ROS) and radical intermediates, leading to cellular toxicity and severe irritation of the respiratory tract and mucosal membranes[3][4]. Furthermore, under thermal stress or in the presence of strong oxidizers, the nitrogen-rich framework can decompose exothermically, releasing toxic nitrogen oxides (NOx)[2]. Therefore, direct landfill disposal or aqueous drain discharge is strictly prohibited due to aquatic toxicity and the potential to disrupt microbial ecosystems in water treatment facilities[5].

Validated Disposal Methodology (Routine Lab Waste)

The EPA-compliant and scientifically validated method for the destruction of organic hydrazides is high-temperature incineration[3]. The following protocol ensures the material is safely prepared for thermal destruction.

Step 1: Chemical Segregation

  • Action: Isolate the hydrazide waste from strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and heavy metal salts.

  • Causality: Hydrazides are reducing agents. Accidental mixing with oxidizers can trigger spontaneous, exothermic redox reactions leading to fires or the rapid evolution of toxic gases[2].

  • Validation Check: Review the waste log of the secondary containment bin. If oxidizers are present, establish a new, dedicated accumulation area for reducing agents.

Step 2: Solubilization in Combustible Matrix

  • Action: In a functioning fume hood, dissolve the solid 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide waste in a >10-fold excess of a non-halogenated, combustible solvent (e.g., ethanol, methanol, or acetone) within a borosilicate glass vessel[3].

  • Causality: Dissolving the powder eliminates the risk of hazardous dust inhalation. More importantly, it creates a homogenous fuel matrix. This ensures that during incineration, the compound is subjected to uniform thermal degradation rather than localized, explosive decomposition.

  • Validation Check: Visually inspect the solution against a light source. Complete dissolution must be achieved; the total absence of particulate matter confirms the elimination of the dust hazard.

Step 3: Packaging and Transfer

  • Action: Transfer the solution to a chemically compatible, clearly labeled hazardous waste container (e.g., HDPE). Label as "Toxic Organic Liquid Waste - Contains Hydrazides and Flammable Solvent."

  • Action: Transfer custody to a licensed professional waste management facility for incineration.

  • Causality: You must verify that the contracted facility utilizes an incinerator equipped with an afterburner and a wet scrubber [3]. The afterburner ensures the complete thermodynamic breakdown of the stable 4-(2-methylpropoxy)phenyl ring, while the wet scrubber chemically neutralizes the acidic and toxic NOx emissions generated from the hydrazide nitrogen atoms, preventing atmospheric pollution[2][3].

Emergency Spill Response & Decontamination

In the event of an accidental release of the solid powder, immediate containment is required to prevent aerosolization and dermal exposure.

Step 1: Evacuation & PPE Donning

  • Action: Isolate the spill area. Personnel must don NIOSH-approved particulate respirators (N95 or higher), heavy-duty nitrile gloves, and chemical splash goggles[2][4].

  • Causality: The primary acute threat is the inhalation of the fine, irritating powder, which can cause severe respiratory distress and systemic toxicity[3].

Step 2: Dry Mechanical Collection

  • Action: Do not use water to flush the spill, as this will spread the contamination and potentially penetrate porous surfaces[4]. Use non-sparking tools to gently sweep up the solid, or absorb with an inert material (e.g., dry sand or vermiculite) if it has mixed with liquids[3][6].

  • Validation Check: Ensure the sweeping motion is slow and deliberate to prevent the formation of a dust cloud.

Step 3: Surface Decontamination

  • Action: Once the bulk solid is collected into a sealable hazardous waste container, wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous aqueous waste[5].

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling both routine waste and accidental spills of this compound, ensuring operational clarity for laboratory personnel.

G Start Spill or Waste Generation 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide Decision Is it a Spill or Routine Waste? Start->Decision Spill Accidental Spill Decision->Spill Spill Waste Routine Lab Waste Decision->Waste Waste SpillStep1 Evacuate & Ventilate Don PPE (Respirator, Gloves) Spill->SpillStep1 WasteStep1 Segregate from Oxidizers/Acids Do Not Mix with Aqueous Waste Waste->WasteStep1 SpillStep2 Sweep/Absorb with Inert Material Strictly Avoid Dust Formation SpillStep1->SpillStep2 Incineration Licensed EPA/RCRA Incineration (Requires Afterburner & Scrubber) SpillStep2->Incineration WasteStep2 Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) WasteStep1->WasteStep2 WasteStep2->Incineration

Workflow for the segregation, containment, and thermal destruction of hydrazide chemical waste.

References

  • SafeSchools SDS (Sigma-Aldrich) . Safety Data Sheet: 2'-Phenylacetohydrazide. Retrieved from: [Link]

  • 3M . Safety Data Sheet SECTION 1: Identification of the substance/mixture - 2'-Phenylacetohydrazide. Retrieved from: [Link]

  • Case Western Reserve University . Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
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